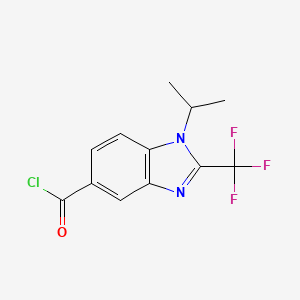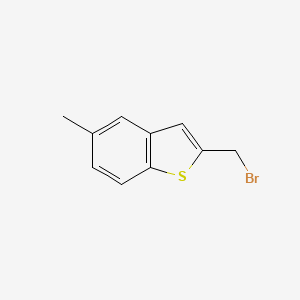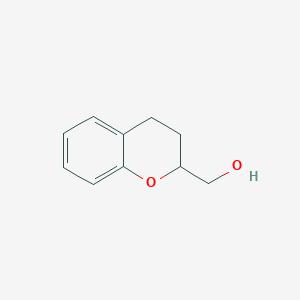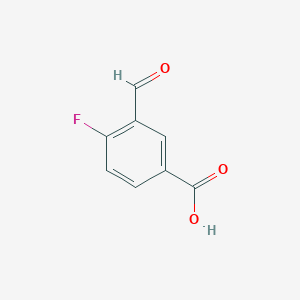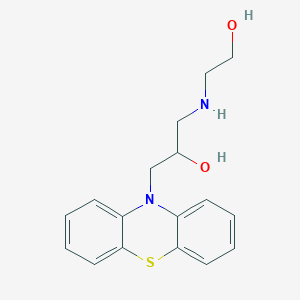
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenothiazine derivatives has been explored in the context of developing compounds with potential pharmacological activities. In one study, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers was described. These compounds were tested for a range of activities, including electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic effects, as well as their binding affinities to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . Another study focused on synthesizing compounds that combine thiazolidinones and phenothiazines, which are known for their pharmacological potential. The synthesis involved a series of reactions starting from 10-(chloroacetyl)phenothiazine, leading to various Schiff bases, and eventually yielding thiazolidin-5-yl ethanoates with antimicrobial activities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were supported by elemental analysis and spectral studies . The presence of the phenothiazine nucleus is crucial, as it is a common scaffold in drugs with a wide range of therapeutic effects. The structural analysis of these compounds is essential to understand their pharmacological properties and the interactions with biological targets, such as adrenoceptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step processes. For instance, the reaction of 10-(chloroacetyl)phenothiazine with hydrazine hydrate produces 10(hydrazinoacetyl)phenothiazine, which is then treated with various aromatic aldehydes to yield Schiff bases. These bases undergo cyclization to form thiazolidin-5-yl ethanoates, which are further reacted to produce the final compounds with antimicrobial activities . The synthesis of the enantiomers of the indol-4-yloxy propan-2-ol derivative also involves specific steps to ensure the production of the desired chiral molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their pharmacological effects. The compounds synthesized in the first study showed significant decreases in systolic and diastolic blood pressure, possessed antiarrhythmic activity, and had affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These properties suggest that their adrenolytic activity is a key factor in their pharmacological profile . The compounds from the second study exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. The physical and chemical properties derived from their molecular structure, such as solubility, stability, and reactivity, would be important for their function as drugs .
Mécanisme D'action
Mode of Action
This enzymatic mechanism involves sequential transesterifications and the reaction is freely reversible .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of around 16321 , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
Similar compounds have been found to have a boiling point of 145 °c/06 mmHg and a melting point of 315-36 °C , suggesting that temperature could potentially influence the compound’s stability and efficacy.
Propriétés
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19/h1-8,13,18,20-21H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMIJVHRNQRZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

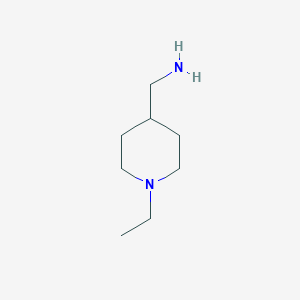
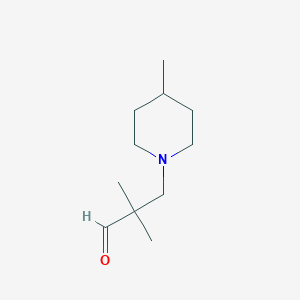

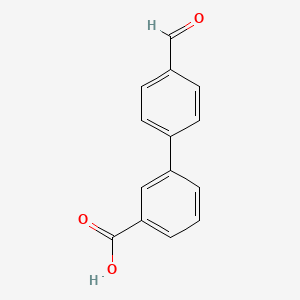

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)
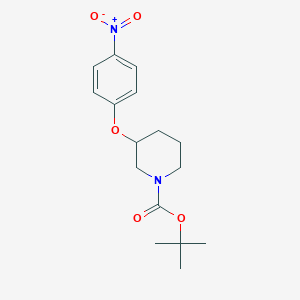
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)
